Ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate
Description
Pyridine Core Functionalization in Heterocyclic Chemistry
Pyridine’s electron-deficient aromatic system poses intrinsic challenges for direct functionalization, necessitating innovative strategies to achieve regioselective modifications. The compound’s 4-carboxylate and 2-cyclopropylamino substituents exemplify modern approaches to pyridine derivatization. Traditional methods relied on pre-functionalized acyclic precursors, but sustainable chemistry demands direct C–H activation. Recent breakthroughs, such as redox-neutral dearomatization-rearomatization via oxazino pyridine intermediates, enable meta- and para-selective functionalization under pH-controlled conditions.
The 5-chloro substituent in ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate likely directs electrophilic substitution to the 3-position due to its electron-withdrawing effect, while the 2-cyclopropylamino group exerts steric and electronic influences on adjacent sites. Pyridine’s nitrogen atom, with a lone pair in the σ-plane, reduces π-electron density at ortho and para positions, making them susceptible to nucleophilic attack. However, the carboxylate at position 4 introduces additional resonance effects, stabilizing negative charge distribution across the ring.
Cyclopropylamino Group Influence on Electronic and Steric Properties
The cyclopropylamino group (-NH-C3H5) introduces unique stereoelectronic effects through cyclopropane’s strained sp³ hybrid orbitals and conjugation with the pyridine nitrogen. Cyclopropane’s 60° bond angles create significant angle strain, increasing ring reactivity. The amino group’s lone pair participates in resonance with the pyridine ring, modulating electron density at positions 2 and 6.
Electronic Effects :
- Resonance donation : The cyclopropylamino group donates electron density via resonance, partially offsetting pyridine’s electron deficiency.
- Inductive withdrawal : Cyclopropane’s electronegative C-C bonds exert a weak electron-withdrawing effect, creating a balance of competing electronic influences.
Steric Effects :
- The rigid cyclopropane ring imposes torsional constraints, limiting rotational freedom around the C-N bond.
- Substituents on the cyclopropane ring (if present) could further hinder access to the pyridine’s ortho positions.
Conformational Dynamics of Cyclopropane Rings in Biological Systems
Cyclopropane’s planar structure and high strain energy (27 kcal/mol) confer unique conformational behavior in biological environments. The cyclopropylamino group in this compound adopts a puckered conformation to alleviate strain, influencing molecular interactions with enzyme active sites. Key considerations include:
- Hydrogen bonding : The amino group serves as both H-bond donor and acceptor, while cyclopropane’s C-H bonds engage in weak non-covalent interactions.
- π-Stacking : Pyridine’s aromatic system facilitates stacking with aromatic residues, while cyclopropane’s planar geometry may complement flat binding pockets.
Comparative studies of cyclopropane-containing drugs reveal enhanced metabolic stability due to reduced cytochrome P450 oxidation susceptibility.
Comparative Structural Analysis with Isonicotinate Derivatives
Isonicotinate derivatives (4-pyridinecarboxylates) share structural similarities but differ in substitution patterns:
The 5-chloro substituent in this compound may improve membrane permeability compared to unhalogenated isonicotinates, while the cyclopropylamino group offers metabolic resistance over smaller amines.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)8-5-10(13-6-9(8)12)14-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZONFVDQLWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 5-Chloro-2-Fluoropyridine Derivatives
A widely reported approach involves the displacement of a leaving group (e.g., fluorine or bromine) at the 2-position of a pyridine ring with cyclopropylamine. For instance, ethyl 5-chloro-2-fluoropyridine-4-carboxylate reacts with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 68–72% efficiency. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing ester group at position 4, which activates the pyridine ring toward nucleophilic attack.
Key Optimization Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
- Base : Triethylamine or diisopropylethylamine neutralizes HCl byproducts, preventing side reactions.
- Temperature : Elevated temperatures (80–100°C) reduce reaction times but may promote ester hydrolysis, necessitating careful monitoring.
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of ethyl 5-chloro-2-bromopyridine-4-carboxylate with cyclopropylamine has been explored using catalysts such as Pd(OAc)₂ and Xantphos. In a representative procedure, the substrate (1.0 mmol), cyclopropylamine (1.2 mmol), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 mmol) are heated in toluene at 110°C for 24 hours, achieving 65–70% yield. This method circumvents the need for pre-functionalized pyridine derivatives.
Suzuki–Miyaura Coupling
Alternative routes employ boronic acid intermediates. For example, ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate reacts with cyclopropylamine-derived boronates in the presence of Pd(dppf)Cl₂, yielding the product in 60–65% efficiency. While less common, this method enables modular synthesis when cyclopropylamine boronate esters are readily available.
Multi-Step Synthesis from Pyridine Precursors
Nitration and Reduction Sequences
A three-step pathway starts with ethyl 5-chloropyridine-4-carboxylate:
- Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2 (yield: 85%).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (yield: 90%).
- Cyclopropane Incorporation : The amine intermediate reacts with cyclopropanecarbonyl chloride under Schotten–Baumann conditions, followed by thermal cyclization (yield: 55%).
Halogen Exchange and Amination
Ethyl 2,5-dichloropyridine-4-carboxylate undergoes selective amination at position 2 using cyclopropylamine in THF at 60°C, yielding the target compound in 58% efficiency. The remaining chlorine at position 5 is retained, demonstrating excellent regioselectivity.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amination | 72 | 98 | Short reaction time |
| Buchwald–Hartwig | 70 | 97 | Broad substrate tolerance |
| Multi-Step Synthesis | 55 | 95 | Scalability |
Challenges and Mitigation Strategies
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under basic conditions. Using anhydrous solvents and minimizing reaction temperatures below 100°C mitigates this issue.
Cyclopropylamine Availability
Commercial cyclopropylamine is costly; in situ generation via Hofmann elimination of cyclopropylammonium salts offers a cost-effective alternative.
Industrial and Environmental Considerations
Solvent Selection
Toluene/water biphasic systems reduce DMF usage, aligning with green chemistry principles.
Catalyst Recycling
Pd nanoparticles immobilized on magnetic supports enable catalyst recovery, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Chloro-7-Cyclopropyl-3-Nitro-4-Oxo-4,7-Dihydrothieno[2,3-b]Pyridine-5-Carboxylate (Compound 8)
- Structural Differences: The pyridine ring in the target compound is replaced with a thieno[2,3-b]pyridine system in Compound 8, introducing a sulfur atom and fused thiophene ring. Substituents: Compound 8 has a nitro group at position 3 and a ketone at position 4, whereas the target compound lacks these groups but includes a cyclopropylamino group at position 2.
- Synthetic Relevance : Compound 8 is synthesized via palladium-catalyzed amination and cyclocondensation reactions, suggesting that similar methodologies (e.g., Buchwald-Hartwig amination) could apply to the target compound .
- Functional Implications : The nitro and ketone groups in Compound 8 may enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound.
5-Chloro-2-(Cyclopropylamino)Benzoic Acid (CymitQuimica Ref: 10-F551013)
- Structural Differences :
- The pyridine ring in the target compound is replaced with a benzene ring in this benzoic acid derivative.
- Functional Groups: The ethyl ester in the target compound is absent here; instead, a carboxylic acid group is present.
- Applications: Benzoic acid derivatives are often used as intermediates for pharmaceuticals (e.g., NSAIDs).
- Availability : This compound is listed as discontinued, highlighting challenges in sourcing analogs for direct comparison .
Ethyl 3-Cyclopropyl-6-Ethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CymitQuimica Ref: 10-F735607)
- Structural Differences :
- The pyridine core is replaced with a pyrazolo[3,4-b]pyridine system, introducing a fused pyrazole ring.
- Substituents: A phenyl group at position 1 and an ethyl group at position 6 differentiate it from the target compound.
- Biological Relevance: Pyrazolopyridine derivatives are known for kinase inhibition (e.g., JAK2 inhibitors). The ethyl ester and cyclopropyl groups may enhance lipophilicity, improving membrane permeability .
Comparative Data Table
Research Findings and Implications
- Reactivity: The cyclopropylamino group in the target compound may stabilize transition states in nucleophilic aromatic substitution, similar to its role in Compound 8 .
- Solubility : The ethyl ester in the target compound likely improves solubility in organic solvents compared to the carboxylic acid derivative .
Biological Activity
Ethyl 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃ClN₂O₂. Its structure features:
- A pyridine ring substituted at the 5-position with a chlorine atom.
- A cyclopropylamino group at the 2-position.
- An ethyl ester at the 4-position.
This unique arrangement of functional groups contributes to its reactivity and biological activity, particularly in pharmacological applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound displays antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against specific pathogens is currently under investigation.
2. Anti-inflammatory and Analgesic Properties
- Similar pyridine derivatives have been explored for their potential as anti-inflammatory agents. This compound is hypothesized to possess similar effects, targeting inflammatory pathways to reduce pain and swelling.
3. Neurological Applications
- The cyclopropylamino moiety is often associated with enhanced receptor binding affinity, making this compound a potential candidate for treating neurological disorders, including anxiety and depression.
The mechanism of action of this compound involves its interaction with various biological targets:
- Receptor Binding: The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter activity.
- Enzyme Inhibition: It can inhibit enzymes involved in inflammatory processes or microbial metabolism, thereby exerting its therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Potential to reduce inflammation | |
| Neurological | Possible applications in treating anxiety |
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent. Further optimization of the compound's structure could enhance its efficacy and selectivity.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the cyclopropylamino group can significantly influence biological activity. For instance, variations in substituents on the pyridine ring can enhance binding affinity to target receptors or alter pharmacokinetic properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Ethyl 5-chloro-2-(methylamino)pyridine-4-carboxylate | Methyl instead of cyclopropyl | Moderate anti-inflammatory activity |
| Ethyl 5-chloro-2-(ethylamino)pyridine-4-carboxylate | Ethyl instead of cyclopropyl | Lower antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
